2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
Overview
Description
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is an organic compound with the empirical formula C8H7NO5 . It is a powder form substance and is used for the syntheses of various compounds .
Molecular Structure Analysis
The molecular weight of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is 197.14 . The SMILES string representation of its structure is COc1cc (C=O)c (O)c (c1) [N+] ( [O-])=O .Physical And Chemical Properties Analysis
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a powder form substance . It has a melting point of 129-134 °C .Scientific Research Applications
Application 1: Synthesis of Zinc-Selective Spiropyran-Based Fluorescent and Photoregenerable Receptor
- Summary of Application : 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is used in the synthesis of a zinc-selective spiropyran-based fluorescent and photoregenerable receptor .
- Results or Outcomes : The outcome of this synthesis is a receptor that can selectively bind to zinc ions and fluoresce, which can be useful in various analytical applications .
Application 2: Synthesis of (E)-2,4-dihydroxy-N′-(2-hydroxy-3-methoxy-5-nitrobenzylidene)benzohydrazide Dihydrate
- Summary of Application : This compound is another product that can be synthesized using 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde .
- Results or Outcomes : The outcome of this synthesis is a compound with potential applications in various fields, although the specific applications are not mentioned in the source .
Application 3: Synthesis of Ethyl 4-(8-methoxy-3′,3′-dimethyl-6-nitrospiro[chromene-2,2′-indoline]-1′-yl)butanoate
- Summary of Application : 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is used in the synthesis of this compound .
- Results or Outcomes : The outcome of this synthesis is a compound with potential applications in various fields, although the specific applications are not mentioned in the source .
Application 4: Synthesis of 1-(3-Carbomethoxypropyl)-3-3-Dimethyl-8-Methoxy-6-Nitrospiro [2H-1]-Benzopyran-2,2-Indoline
- Summary of Application : This compound is another product that can be synthesized using 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde .
- Results or Outcomes : The outcome of this synthesis is a compound with potential applications in various fields, although the specific applications are not mentioned in the source .
Application 5: Synthesis of 1-(3-Carbomethoxypropyl)-3-3-Dimethyl-8-Methoxy-6-Nitrospiro [2H-1]-Benzopyran-2,2-Indoline
- Summary of Application : This compound is another product that can be synthesized using 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde .
- Results or Outcomes : The outcome of this synthesis is a compound with potential applications in various fields, although the specific applications are not mentioned in the source .
Safety And Hazards
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is classified as Acute Tox. 3 Oral - Skin Sens. 1, indicating that it is toxic if swallowed and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to not eat, drink or smoke when using this product .
properties
IUPAC Name |
2-hydroxy-5-methoxy-3-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-6-2-5(4-10)8(11)7(3-6)9(12)13/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHTVTHOPTTYSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334887 | |
Record name | 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | |
CAS RN |
34549-69-4 | |
Record name | 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34549-69-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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